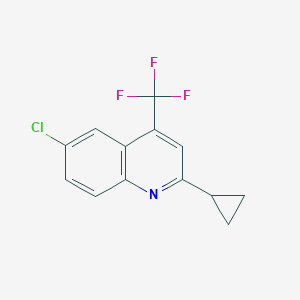

6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3N/c14-8-3-4-11-9(5-8)10(13(15,16)17)6-12(18-11)7-1-2-7/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGFIHCGWHSIQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192427 | |

| Record name | 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391860-73-4 | |

| Record name | 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0391860734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CHLORO-2-CYCLOPROPYL-4-(TRIFLUOROMETHYL)QUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC619V1CML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. This molecule is of significant interest to the medicinal chemistry and drug development communities due to its structural motifs, which are present in a variety of bioactive compounds. This document details a robust synthetic protocol, outlines purification methodologies, and provides a thorough analysis of the analytical techniques required to confirm the structure and purity of the title compound. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a practical and scientifically sound resource for the preparation and validation of this and similar quinoline derivatives.

Introduction: The Significance of Quinoline Scaffolds in Modern Drug Discovery

The quinoline scaffold, a fused bicyclic aromatic system composed of a benzene ring and a pyridine ring, is a cornerstone in the field of medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][3][4][5][6] The introduction of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and receptor binding affinity.[7] Similarly, the incorporation of a cyclopropyl moiety can confer conformational rigidity and improve metabolic stability. The title compound, this compound, strategically combines these key pharmacophores, making it a compelling candidate for biological screening and further derivatization in drug discovery programs.

Synthesis of this compound

The synthesis of this compound can be achieved through a reliable and efficient multi-step process. The following protocol is based on established methodologies for the synthesis of quinoline derivatives.

Synthetic Scheme

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

Cyclopropyl acetylene

-

Anhydrous zinc(II) chloride

-

Triethylamine

-

Toluene

-

4-Chloro-2-trifluoroacetylaniline

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

To a stirred solution of cyclopropyl acetylene (0.012 mol) and anhydrous zinc(II) chloride (0.012 mol) in toluene (25 mL), add triethylamine (1.67 mL, 0.012 mol).

-

Heat the mixture at 50°C for 2 hours.

-

Cool the reaction mixture to 25°C.

-

Add 4-Chloro-2-trifluoroacetylaniline (0.01 mol) to the reaction mixture.

-

Stir the reaction mixture at 25°C for 4 hours, and then at 50°C for an additional 4 hours.

-

After cooling to room temperature, add water (10 mL) to the mixture.

-

Extract the aqueous layer three times with ethyl acetate (20 mL each).

-

Combine the organic phases and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

Purification of this compound

Purification of the crude product is essential to obtain a high-purity sample for characterization and subsequent applications. A combination of column chromatography and recrystallization is recommended.

Column Chromatography

Stationary Phase: Silica gel (100-200 mesh) Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20% ethyl acetate in hexane). The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.

Protocol:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

Recrystallization

Solvent: A suitable solvent for recrystallization can be determined by solubility tests. A mixture of ethanol and water is often effective for quinoline derivatives.

Protocol:

-

Dissolve the product from column chromatography in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.

-

Slowly add hot water to the ethanol solution until a slight turbidity persists.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Characterization of this compound

Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₉ClF₃N | [8][9] |

| Molecular Weight | 271.67 g/mol | [8] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Melting Point | 62.1-63.9 °C | [9] |

| CAS Number | 391860-73-4 | [8][9] |

Spectroscopic Data

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring and the protons of the cyclopropyl group. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene ring. The cyclopropyl protons will appear in the upfield region.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR (Fluorine NMR): The ¹⁹F NMR spectrum is expected to show a singlet for the trifluoromethyl group.

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 271.67). Due to the presence of chlorine, an isotopic peak at M+2 with approximately one-third the intensity of the M⁺ peak is expected. Common fragmentation patterns for quinolines with a cyclopropyl substituent include the loss of the cyclopropyl radical.[10]

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include C-H stretching vibrations for the aromatic and cyclopropyl groups, C=C and C=N stretching vibrations for the quinoline ring, and strong C-F stretching vibrations for the trifluoromethyl group.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. The crystal structure of this compound has been reported, confirming the connectivity and stereochemistry of the molecule.[1] The quinoline ring system makes a dihedral angle of 88.8 (2)° with the cyclopropyl ring.[1]

Safety and Handling

As a novel chemical entity, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. While a specific Material Safety Data Sheet (MSDS) for this compound may not be readily available, the safety precautions for quinoline and other chlorinated and fluorinated aromatic compounds should be followed.[11] Avoid inhalation, ingestion, and contact with skin and eyes.

Potential Applications and Future Directions

Given the prevalence of the quinoline scaffold in approved drugs and the beneficial properties imparted by the trifluoromethyl and cyclopropyl groups, this compound represents a promising starting point for the development of new therapeutic agents. While specific biological activity data for this compound is not yet published, it is a prime candidate for screening in a variety of assays, particularly for its potential antimicrobial and anticancer activities.[2][3][4][5][6] Further structural modifications of this core scaffold could lead to the discovery of novel drug candidates with improved potency and selectivity.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis, purification, and characterization of this compound. The methodologies described herein are robust and reproducible, enabling researchers to confidently prepare and validate this compound for further investigation. The unique combination of structural features within this molecule makes it an attractive target for future drug discovery efforts.

References

-

Devarajegowda, H. C., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(3), o564. Available at: [Link]

-

MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Chem. Proc.. Available at: [Link]

-

Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]

-

RA College. SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. Available at: [Link]

-

PubMed Central. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Available at: [Link]

-

SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. Available at: [Link]

-

PubMed Central. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available at: [Link]

-

Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein J. Org. Chem., 17, 3037-3053. Available at: [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Available at: [Link]

-

ResearchGate. Series of 19 F NMR spectra recorded during the process of warming a... Available at: [Link]

-

SpectraBase. 2-CYCLOPROPYL-4-TRIFLUOROMETHYL-6-CHLOROQUINOLINE - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

PubMed Central. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(3), o564. Available at: [Link]

-

NIH. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Available at: [Link]

-

HETEROCYCLES. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. 104(3). Available at: [Link]

-

PubMed Central. (2021). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Available at: [Link]

-

PubMed Central. (2022). Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. Available at: [Link]

-

YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Sci-Hub. This compound. Available at: [Link]

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. Available at: [Link]

-

PubMed. (2008). Synthesis of trifluoromethyl-substituted proline analogues as 19F NMR labels for peptides in the polyproline II conformation. Angew Chem Int Ed Engl., 47(31), 5765-7. Available at: [Link]

-

PubMed. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. J Mass Spectrom., 31(6), 676-80. Available at: [Link]

-

ResearchGate. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. Available at: [Link]

-

PubMed. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrob Agents Chemother., 64(5), e02073-19. Available at: [Link]

-

MDPI. (2021). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 26(18), 5635. Available at: [Link]

-

PubMed Central. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Available at: [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Available at: [Link]

-

SpectraBase. 4-Trifluoromethylanisole - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

-

PubChem. 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid; pyridine-4-carbohydrazide. Available at: [Link]

-

ResearchGate. FTIR Spectrum of 2-chloro-6-methyl pyridine. Available at: [Link]

-

PubChem. Aminocyclopyrachlor. Available at: [Link]

Sources

- 1. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scbt.com [scbt.com]

- 9. echemi.com [echemi.com]

- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline chemical properties

An In-Depth Technical Guide to 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline: Properties, Synthesis, and Applications

Introduction: Unveiling a Multifaceted Quinoline Scaffold

This compound is a halogenated, substituted quinoline derivative that stands at the intersection of pharmaceutical development and complex organic chemistry. Its structure is distinguished by a quinoline core, a heterocyclic system renowned for its presence in a wide array of biologically active compounds.[1][2] The strategic placement of a chloro group at the 6-position, a cyclopropyl ring at the 2-position, and a trifluoromethyl group at the 4-position imbues the molecule with unique electronic and steric properties. These substitutions are not merely decorative; they are critical modulators of the compound's reactivity, solubility, and biological interactions.[3]

This molecule is perhaps most widely recognized in the pharmaceutical industry as "Efavirenz Related Compound C," an impurity associated with the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor crucial in the treatment of HIV.[4][5] However, its utility extends beyond this designation. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the backbone of drugs for treating malaria, bacterial infections, and cancer.[1][2][6] The presence of both a cyclopropyl group, often associated with enhanced metabolic stability and target-binding affinity, and a trifluoromethyl group, known to improve lipophilicity and cell membrane permeability, makes this compound a compelling subject for further investigation in drug discovery and agrochemical research.[1][3]

This guide provides a comprehensive technical overview of this compound, delving into its core chemical properties, proven synthetic methodologies, and its significance in various scientific fields. It is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Part 1: Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and structural characteristics is foundational to its application. These properties dictate its behavior in both chemical reactions and biological systems.

Core Chemical Identifiers and Properties

The fundamental physicochemical data for this compound are summarized below. These values are critical for laboratory handling, analytical method development, and computational modeling.

| Property | Value | Reference |

| CAS Number | 391860-73-4 | [4][7] |

| Molecular Formula | C₁₃H₉ClF₃N | [4][7] |

| Molecular Weight | 271.67 g/mol | [7][8] |

| IUPAC Name | This compound | [7] |

| Melting Point | 62.1-63.9 °C | [4] |

| Density (Predicted) | 1.428 ± 0.06 g/cm³ | [4] |

| XLogP3 | 4.784 | [4] |

| Polar Surface Area (PSA) | 12.89 Ų | [4] |

Molecular Structure and Conformation

The three-dimensional arrangement of the molecule has been elucidated through X-ray crystallography.[1] The analysis reveals a key structural feature: the cyclopropyl ring is positioned nearly perpendicular to the plane of the quinoline ring system, with a dihedral angle of 88.8(2)°.[1] This orientation minimizes steric hindrance and influences how the molecule can interact with planar aromatic systems, such as DNA or enzyme active sites.

Solubility Profile: A Qualitative Assessment

While extensive quantitative solubility data is not widely published, a qualitative profile can be inferred from the molecule's constituent parts.

-

Quinoline Core : The bicyclic aromatic system is inherently hydrophobic, favoring solubility in nonpolar organic solvents.[9]

-

Trifluoromethyl Group (-CF₃) : This group is strongly lipophilic and electron-withdrawing, significantly decreasing aqueous solubility while enhancing solubility in organic media.[3][9]

-

Chloro Group (-Cl) : The chloro substituent further contributes to the molecule's hydrophobicity.

-

Cyclopropyl Group : This small, saturated ring adds to the nonpolar character of the molecule.

Collectively, these features suggest that this compound has low solubility in water but should be readily soluble in common organic solvents such as dichloromethane, ethyl acetate, toluene, and methanol.[3]

Part 2: Synthesis and Manufacturing

The construction of the substituted quinoline core is a critical aspect of its chemistry. An effective synthesis has been reported, providing a reliable route for laboratory-scale preparation.[1]

Experimental Protocol: Zinc-Catalyzed Cyclization

This protocol is based on the synthesis described by Devarajegowda et al. (2011). The causality behind this one-pot reaction lies in the ability of zinc(II) to act as a Lewis acid, activating the acetylene for nucleophilic attack by the aniline, followed by an intramolecular cyclization to form the quinoline ring.

Materials:

-

Cyclopropyl acetylene

-

Anhydrous Zinc(II) chloride

-

Triethylamine (Et₃N)

-

Toluene

-

4-Chloro-2-trifluoroacetylaniline

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Step-by-Step Methodology:

-

Reagent Preparation: In a dry reaction vessel under an inert atmosphere, combine cyclopropyl acetylene (1.2 eq), anhydrous zinc(II) chloride (1.2 eq), and triethylamine (1.2 eq) in anhydrous toluene.

-

Initial Reaction: Stir the mixture at 50°C for 2 hours. This step is crucial for the formation of the zinc acetylide intermediate.

-

Cooling and Addition: Cool the reaction mixture to room temperature (approx. 25°C).

-

Substrate Addition: Add 4-Chloro-2-trifluoroacetylaniline (1.0 eq) to the mixture.

-

Cyclization Reaction: Stir the reaction mixture at 25°C for 4 hours, and then increase the temperature to 50°C and stir for an additional 4 hours to drive the cyclization to completion.

-

Work-up: After cooling to room temperature, quench the reaction by adding water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization to yield the final product.

Part 3: Chemical Reactivity and Mechanistic Insights

The reactivity of the quinoline ring is heavily influenced by its substituents. The nitrogen atom makes the pyridine ring electron-deficient compared to benzene, while the substituents further modulate this electronic landscape.

-

Pyridine Ring (Positions 2, 3, 4): The powerful electron-withdrawing effect of the trifluoromethyl group at C-4 significantly deactivates this ring towards electrophilic substitution. Conversely, it strongly activates the C-4 position for nucleophilic substitution, although the CF₃ group itself is not a leaving group.

-

Benzene Ring (Positions 5, 6, 7, 8): Electrophilic substitution is generally favored on the benzene portion of the quinoline ring.[10] The chloro group at C-6 is an ortho-, para-director and a deactivator. Therefore, further electrophilic substitution (e.g., nitration, sulfonation) would be expected to occur primarily at the C-5 and C-7 positions, albeit under vigorous conditions.[10]

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine at C-6 could potentially be displaced by strong nucleophiles under forcing conditions, a common reaction for haloquinolines.

-

Basicity: Quinoline itself is a weak base. The presence of the electron-withdrawing chloro and trifluoromethyl groups is expected to further reduce the basicity of the quinoline nitrogen.[10]

Part 4: Spectroscopic Characterization

Confirmation of the structure and assessment of purity rely on standard spectroscopic techniques. While specific spectra are proprietary or database-dependent, the expected characteristics can be described.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Would show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region, ~0.5-1.5 ppm) and distinct aromatic protons on the quinoline ring system.

-

¹³C NMR: The spectrum would display 13 unique carbon signals, including those of the cyclopropyl ring, the aromatic carbons, and the quartet characteristic of the CF₃ carbon due to C-F coupling.[7]

-

¹⁹F NMR: A singlet would be observed, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.[7]

-

-

Mass Spectrometry (MS):

-

Analysis by techniques such as GC-MS or LC-MS would show a molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the exact mass of 271.03800 Da.[4][11] The isotopic pattern of the molecular ion would clearly show the presence of one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

-

Part 5: Applications and Role in Drug Development

The primary documented role of this compound is as a process-related impurity and potential degradant in the manufacturing of Efavirenz.[4] The rigorous identification and control of such impurities are mandated by regulatory bodies like the FDA to ensure the safety and efficacy of the final drug product.

Beyond its role as an impurity, the molecular architecture of this compound makes it a valuable scaffold for drug discovery.[1]

-

Antibacterial and Antimycobacterial Agents: The quinoline core is central to the activity of many antibiotics, including fluoroquinolones like ciprofloxacin.[1][12] The combination of a cyclopropyl group and trifluoromethyl substituents has been explored in the design of novel agents against bacteria and mycobacterium tuberculosis.[1]

-

Anticancer Research: Numerous quinoline derivatives have been investigated as anticancer agents, often acting as kinase inhibitors.[2] The specific substitution pattern of this molecule could be a starting point for developing new compounds targeting cancer-related signaling pathways.

-

Agrochemicals: Substituted quinolines have also found applications as fungicides and pesticides.[3][13] The lipophilic nature of this compound could facilitate its uptake in target organisms, making it a candidate for agrochemical screening programs.

Part 6: Safety and Handling

While specific toxicology data for this compound is limited, prudent laboratory practices are essential. The material should be handled in a well-ventilated area or fume hood.[4]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves and safety glasses, to avoid contact with skin and eyes.[4]

-

Inhalation: Avoid the formation and inhalation of dust or aerosols.[4]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[4]

Based on data for the related compound 6-chloroquinoline, there is a potential for skin irritation, serious eye irritation, and respiratory irritation.[14] All handling should be performed with these potential hazards in mind.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

University of Calicut. Preparation and Properties of Quinoline. Available from: [Link]

-

PubChem. 6-Chloroquinoline. National Center for Biotechnology Information. Available from: [Link]

-

Lamberth, C., et al. (2014). Synthesis and fungicidal activity of quinolin-6-yloxyacetamides, a novel class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 22(15), 4165-4174. Available from: [Link]

-

Devarajegowda, H. C., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o564. Available from: [Link]

-

Musolino, C., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4169. Available from: [Link]

-

Sci-Hub. This compound. Available from: [Link]

-

ResearchGate. Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. (2014). Available from: [Link]

-

analytical and bioanalytical chemistry. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Available from: [Link]

-

Jaishetty, N., et al. (2016). Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Scientia Pharmaceutica, 84(3), 456-466. Available from: [Link]

-

PubChem. 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid; pyridine-4-carbohydrazide. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C13H9ClF3N | CID 11022010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)-quinoline, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. uop.edu.pk [uop.edu.pk]

- 11. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid; pyridine-4-carbohydrazide | C23H25FN6O4 | CID 470415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis and fungicidal activity of quinolin-6-yloxyacetamides, a novel class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline (CAS: 391860-73-4)

A Keystone Intermediate for Advanced Pharmaceutical Research

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline, a quinoline derivative of significant interest in medicinal chemistry and drug development. This document delves into the compound's chemical identity, synthesis, physicochemical properties, and explores its potential therapeutic applications based on established structure-activity relationships of its core functional motifs. Primarily known as a related compound to the anti-HIV agent Efavirenz, this guide posits that its unique structural features—a halogenated quinoline core, a cyclopropyl group, and a trifluoromethyl moiety—render it a valuable scaffold for the discovery of novel therapeutics in its own right, particularly in the realms of antibacterial and anticancer research. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their research endeavors.

Introduction: The Strategic Importance of a Substituted Quinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The subject of this guide, this compound, is a synthetically accessible derivative that embodies several key structural features known to enhance pharmacological activity.

While commercially recognized as "Efavirenz Related Compound C," its utility extends far beyond that of a reference standard.[3][4] The strategic placement of a chloro group at the 6-position, a cyclopropyl ring at the 2-position, and a trifluoromethyl group at the 4-position creates a molecule with a distinct electronic and steric profile, suggesting a high potential for biological activity. The authors of the primary synthesis and crystallographic study of this compound anticipated that this "newly designed hybrid molecule would exhibit some antibacterial activity."[1] This guide will explore the rationale behind this assertion and delve into the broader therapeutic potential of this intriguing molecule.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 391860-73-4 | [3][5] |

| Molecular Formula | C₁₃H₉ClF₃N | [3][5] |

| Molecular Weight | 271.67 g/mol | [3][5] |

| Appearance | Not explicitly stated, likely a solid | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Synthesis and Mechanistic Insights

The synthesis of this compound has been reported in the literature, providing a reliable and reproducible method for its preparation.[1] The causality behind the chosen synthetic route lies in the deliberate construction of the quinoline core with the desired substituents.

Synthetic Workflow

The synthesis involves a multi-step process that culminates in the formation of the quinoline ring system. The following diagram illustrates the key transformations:

Sources

- 1. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glppharmastandards.com [glppharmastandards.com]

- 4. veeprho.com [veeprho.com]

- 5. scbt.com [scbt.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

An In-depth Technical Guide to the Mechanisms of Action of Trifluoromethylquinolines

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (CF3) group onto this scaffold dramatically enhances its pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive technical overview of the diverse mechanisms of action exerted by trifluoromethylquinolines across several key therapeutic areas. We will delve into the molecular targets and signaling pathways implicated in their antimalarial, anticancer, and antiviral activities, providing field-proven experimental protocols to enable researchers to validate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this potent class of compounds.

Introduction: The Significance of the Trifluoromethyl Group in Quinoline-Based Drug Design

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, and its integration into the quinoline framework has yielded compounds with significant therapeutic advantages.[2] The unique properties of the CF3 group—high electronegativity, metabolic stability, and steric bulk—profoundly influence the pharmacokinetic and pharmacodynamic profiles of the parent quinoline molecule.[1] These modifications have led to the development of potent agents against a range of diseases, from infectious agents like Plasmodium falciparum to complex proliferative diseases like cancer.[3] This guide will dissect the primary mechanisms through which these compounds exert their effects.

Antimalarial Mechanism of Action: Disruption of Heme Detoxification

The primary antimalarial action of many quinoline-based drugs, including the trifluoromethylquinoline mefloquine, targets the parasite's unique hemoglobin digestion process within its acidic food vacuole.[4]

Causality of the Mechanism

During its intraerythrocytic stage, the Plasmodium parasite degrades host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline structure called hemozoin.[5] Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole. Here, they are thought to interfere with hemozoin formation by capping the growing heme polymer, preventing further sequestration of toxic heme.[6][7] The resulting buildup of free heme leads to oxidative stress and parasite death.[4] Mefloquine operates through this common mechanism, associating with both free heme and the heme polymer to disrupt polymerization.[6][8]

Visualization: Heme Polymerization Inhibition Pathway

The following diagram illustrates the proposed mechanism for how trifluoromethylquinolines like mefloquine inhibit heme detoxification in Plasmodium falciparum.

Caption: Inhibition of heme polymerization by trifluoromethylquinolines.

Experimental Protocol: In Vitro Heme Polymerization Inhibitory Activity (HPIA) Assay

This protocol is adapted from established methods to quantify the ability of a compound to inhibit the formation of β-hematin, a synthetic equivalent of hemozoin.[5][9][10]

Rationale: This cell-free assay directly measures the core antimalarial mechanism of action by recreating the physiological conditions of the parasite's food vacuole. It provides a quantitative IC50 value, representing the concentration of the drug required to inhibit 50% of heme polymerization.

Methodology:

-

Preparation of Hematin Stock: Dissolve hematin in 0.2 M NaOH to a final concentration of 1 mM.

-

Compound Preparation: Prepare serial dilutions of the trifluoromethylquinoline test compound in an appropriate solvent (e.g., DMSO).

-

Reaction Setup: In a 96-well microplate, add 50 µL of the test compound at various concentrations in triplicate. Include a negative control (solvent only) and a positive control (e.g., chloroquine).[9]

-

Initiation of Polymerization: Add 100 µL of the 1 mM hematin stock solution to each well. Initiate the polymerization reaction by adding 50 µL of glacial acetic acid (pH ~2.6).[10]

-

Incubation: Incubate the plate at 37°C for 24 hours to allow for β-hematin formation.[9]

-

Washing: Centrifuge the plate, discard the supernatant, and wash the resulting β-hematin pellet with DMSO to remove unreacted heme. Repeat this wash step.[11]

-

Quantification: Dissolve the washed pellet in 200 µL of 0.1 M NaOH to de-polymerize the β-hematin.[11]

-

Data Acquisition: Transfer 100 µL to a new plate and measure the absorbance at 405 nm using a microplate reader.[9]

-

Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the IC50 value by plotting inhibition versus log concentration.

Anticancer Mechanisms of Action

Trifluoromethylquinolines exhibit potent anticancer activity through multiple mechanisms, primarily by targeting key components of cell division and survival signaling pathways.

Inhibition of Tubulin Polymerization

A significant mechanism for several novel trifluoromethylquinoline derivatives is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[12]

Causality: Microtubules are essential for forming the mitotic spindle during cell division.[12] By binding to tubulin (often at the colchicine binding site), these compounds prevent the assembly of microtubules. This disruption halts the cell cycle in the G2/M phase, preventing cell division and ultimately leading to programmed cell death (apoptosis).[12]

Visualization: Tubulin Polymerization Assay Workflow

Caption: Workflow for an in vitro tubulin polymerization assay.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This protocol is based on commercially available kits and standard methodologies for assessing microtubule-targeting agents.[13][14][15]

Rationale: This biochemical assay provides direct evidence of a compound's effect on microtubule assembly. By measuring light scattering, which increases as tubulin dimers polymerize into microtubules, one can quantify the inhibitory or enhancing effects of a test compound.[15]

Methodology:

-

Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice. Prepare a GTP stock solution.

-

Reaction Mixture: On ice, prepare the final reaction mixture containing tubulin (final concentration ~2-3 mg/mL) and GTP (final concentration 1 mM) in polymerization buffer.

-

Plate Setup: Add the reaction mixture to pre-warmed (37°C) wells of a 96-well plate.

-

Compound Addition: Add the trifluoromethylquinoline test compounds, a polymerization inhibitor control (e.g., Nocodazole), a polymerization enhancer control (e.g., Paclitaxel), and a vehicle control (e.g., DMSO).

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the change in absorbance (turbidity) at 340-350 nm every 30-60 seconds for at least 60 minutes.[14]

-

Data Analysis: Plot absorbance versus time. The rate of polymerization (Vmax) and the final polymer mass (plateau) will be reduced in the presence of an effective inhibitor. Calculate IC50 values based on the reduction in Vmax or plateau absorbance across a range of compound concentrations.

Inhibition of PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16][17] Certain trifluoromethylquinolines have been identified as inhibitors of key kinases within this pathway, such as SGK1, a downstream effector of PI3K.[18]

Causality: Upon activation by growth factors, PI3K phosphorylates lipids that recruit and activate AKT.[17] AKT then phosphorylates a host of downstream targets, including mTOR, leading to increased protein synthesis and cell survival.[16] By inhibiting kinases like AKT or SGK1, trifluoromethylquinolines can block these pro-survival signals, leading to cell cycle arrest and apoptosis.[18][19]

Visualization: PI3K/AKT/mTOR Signaling and Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by trifluoromethylquinolines.

Experimental Protocol: Cell-Based Proliferation/Viability Assay

This protocol describes a general method to assess the overall effect of a compound on cancer cell viability, which is a downstream consequence of inhibiting pathways like PI3K/AKT.[20][21]

Rationale: Before conducting complex mechanistic studies, it is essential to confirm that the test compound has a cytotoxic or cytostatic effect on cancer cells. Assays like the MTT or SRB assay provide a robust, high-throughput method to quantify changes in cell viability and determine key parameters like GI50 (50% growth inhibition).[20][22]

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., PC3 for prostate, MCF-7 for breast) in appropriate media and conditions.

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the trifluoromethylquinoline compound for a specified period (e.g., 48-72 hours). Include a vehicle control.

-

Cell Viability Measurement (SRB Assay Example):

-

Fix the cells with trichloroacetic acid (TCA).

-

Wash the plates with water and air dry.

-

Stain the fixed cells with Sulforhodamine B (SRB) solution.

-

Wash away unbound dye with 1% acetic acid.

-

Solubilize the bound dye with Tris base.

-

-

Data Acquisition: Measure the optical density (OD) at ~510 nm using a microplate reader.

-

Data Analysis: The OD is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value from the dose-response curve.

Antiviral Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI)

The trifluoromethylquinoline scaffold is present in drugs like Efavirenz, a key component in antiretroviral therapy (ART) for HIV-1.[23]

Causality: Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme, distinct from the active site where nucleosides bind.[24] This binding induces a conformational change in the enzyme, distorting the active site and rendering it non-functional.[25] This non-competitive inhibition prevents the conversion of the viral RNA genome into DNA, a critical step for viral replication and integration into the host genome.[23][26]

Conclusion

Trifluoromethylquinolines represent a versatile and powerful class of therapeutic agents with a diverse array of mechanisms of action. Their ability to inhibit fundamental biological processes—from heme detoxification in parasites to microtubule dynamics and critical signaling pathways in cancer cells—underscores their importance in drug discovery. The strategic inclusion of the trifluoromethyl group consistently enhances the drug-like properties of the quinoline core, leading to potent and effective compounds. The experimental frameworks provided in this guide offer robust methods for researchers to further investigate and validate the mechanisms of novel trifluoromethylquinoline derivatives, paving the way for the development of next-generation therapeutics.

References

- Dr.Oracle. (2025). What is the mechanism of action of efavirenz?

- StatPearls. (n.d.). Efavirenz. NCBI Bookshelf.

- Patsnap Synapse. (2024). What is the mechanism of Efavirenz?

- Pediatric Oncall. (n.d.). Efavirenz - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index.

- Wikipedia. (n.d.). Efavirenz.

- Sullivan, D. J., Jr., & Matile, H. (1998). A Common Mechanism for Blockade of Heme Polymerization by Antimalarial Quinolines. Journal of Biological Chemistry, 273(47), 31103–31107.

- Stadelmann, B., et al. (n.d.). Investigation of the mechanism of action of mefloquine and derivatives against the parasite Echinococcus multilocularis. PMC.

- Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based.

- Basilico, N., et al. (1998). A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs. PubMed.

- Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).

- Sullivan, D. J. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. Journal of Biological Chemistry, 273(47), 31103-31107.

- Sullivan, D. J., Jr., et al. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. Journal of Biological Chemistry, 273(47), 31103-31107.

- BenchChem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of Mefloquine Hydrochloride in Plasmodium falciparum.

- BenchChem. (n.d.). Probing Microtubule Dynamics: An In-depth Technical Guide to the In Vitro Tubulin Polymerization Assay for the Evaluation of Mic.

- Mao, M., et al. (2025). Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity. ResearchGate.

- Gonzalez, J. (2019). Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review. PubMed.

- Purnomo, A. S., et al. (2021). In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives. Semantic Scholar.

- Purnomo, A. S., et al. (2021). In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives. PMC.

- Ke, N., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC.

- Hancock, M. K., et al. (n.d.).

- ResearchGate. (2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1.

- Orellana, E. A., & Kasinski, A. L. (2016). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH.

- Nieto, M. A. (2017). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate.

- Neliti. (2020). Identification and Heme Polymerization Inhibition Activity (HPIA) Assay of Ethanolic Extract and Fraction of Temu Mangga.

- ResearchGate. (n.d.). Inhibition of the PI3K/AKT/mTOR signaling pathway inhibits tumor cell....

- FineTest. (2022). PI3K AKT mTOR Pathway in Cancer.

- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. International Journal for Parasitology, 28(11), 1629-1640.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. media.neliti.com [media.neliti.com]

- 12. researchgate.net [researchgate.net]

- 13. maxanim.com [maxanim.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. PI3K AKT mTOR Pathway in Cancer - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Efavirenz - Wikipedia [en.wikipedia.org]

- 25. What is the mechanism of Efavirenz? [synapse.patsnap.com]

- 26. Efavirenz - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

A Technical Guide to the Structural Elucidation of 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline

Introduction

6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and drug development.[1][2] As with any high-value synthetic compound, unambiguous confirmation of its molecular structure and purity is a prerequisite for its use in further research and development. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used to characterize this specific molecule.

This document moves beyond a simple recitation of data. It is designed to provide researchers and drug development professionals with a practical framework for interpreting spectral data, grounded in the fundamental principles of chemical structure and spectroscopic response. We will explore the causality behind experimental choices and demonstrate how a multi-technique approach provides a self-validating system for structural confirmation.

Molecular Structure and Spectroscopic Predictions

The structure of this compound (Molecular Formula: C₁₃H₉ClF₃N, Molecular Weight: 271.67 g/mol ) presents several distinct features that yield a characteristic spectroscopic fingerprint.[3] Understanding these features allows for the prediction of the expected NMR and MS data, which serves as a hypothesis against which experimental results can be validated.

-

Quinoline Core: A bicyclic aromatic system that will show characteristic signals in the aromatic region of the NMR spectrum.[4]

-

Substituents: The electron-withdrawing chloro and trifluoromethyl groups, along with the cyclopropyl group, will significantly influence the electronic environment and, therefore, the chemical shifts of the nearby protons and carbons.[4][5]

-

Cyclopropyl Group: An aliphatic, strained ring system with protons that typically appear in a unique upfield region of the ¹H NMR spectrum.

-

Trifluoromethyl (CF₃) Group: A source of a strong, singlet signal in the ¹⁹F NMR spectrum.[6]

-

Chlorine Atom: The natural isotopic abundance of chlorine (³⁵Cl: ~75%, ³⁷Cl: ~25%) will produce a characteristic M+2 isotopic pattern in the mass spectrum.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and relative number of ¹H, ¹³C, and ¹⁹F nuclei.[9]

Experimental Protocol: NMR Data Acquisition

The following is a standard protocol for acquiring high-quality NMR data for a sample like this compound.

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[9]

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to reference the spectra to 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum to singlets for each unique carbon atom.

-

Typical parameters: 1024-4096 scans (due to the low natural abundance of ¹³C), relaxation delay of 2 seconds, spectral width of ~220 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: 64-128 scans, relaxation delay of 2 seconds. The reference standard is typically CFCl₃ (Trichlorofluoromethane) set to 0 ppm.[10]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the ¹H and ¹³C spectra to the TMS signal at 0 ppm.

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum is predicted to show signals corresponding to the three distinct regions of the molecule: the aromatic quinoline core and the aliphatic cyclopropyl group.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |

| ~8.25 | d | 1H | H-5 | Deshielded by the aromatic ring system and proximity to the chloro-substituent. |

| ~8.05 | d | 1H | H-8 | Deshielded by the aromatic ring system and influenced by the nitrogen atom. |

| ~7.70 | dd | 1H | H-7 | Coupling to both H-5 and H-8 results in a doublet of doublets. |

| ~7.50 | s | 1H | H-3 | Appears as a singlet due to the adjacent C-2 and C-4 quaternary carbons. Its chemical shift is influenced by the adjacent CF₃ group. |

| ~2.40 | m | 1H | H-1' (cyclopropyl) | The methine proton of the cyclopropyl group, coupled to the four methylene protons. |

| ~1.30 | m | 2H | H-2'a, H-3'a | Diastereotopic methylene protons on the cyclopropyl ring. |

| ~1.15 | m | 2H | H-2'b, H-3'b | Diastereotopic methylene protons on the cyclopropyl ring, typically shifted slightly from their geminal partners. |

Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a "carbon fingerprint" of the molecule, with each unique carbon atom appearing as a singlet.[11]

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~162 | C-2 | Carbon attached to nitrogen and the cyclopropyl group, significantly downfield. |

| ~148 | C-8a | Quaternary carbon in the quinoline ring system adjacent to nitrogen. |

| ~145 | C-4 | Quaternary carbon attached to the electron-withdrawing CF₃ group. |

| ~135 | C-6 | Carbon directly attached to the chlorine atom. |

| ~132 | C-8 | Aromatic CH carbon. |

| ~130 | C-4a | Quaternary carbon in the quinoline ring system. |

| ~128 | C-5 | Aromatic CH carbon. |

| ~125 | C-7 | Aromatic CH carbon. |

| ~122 (q) | CF₃ | The carbon of the trifluoromethyl group, split into a quartet by the three fluorine atoms (J-coupling). |

| ~118 | C-3 | Aromatic CH carbon, shifted upfield relative to other quinoline carbons. |

| ~18 | C-1' (cyclopropyl) | Methine carbon of the cyclopropyl group. |

| ~12 | C-2', C-3' | Methylene carbons of the cyclopropyl group. |

Predicted ¹⁹F NMR Data and Interpretation

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[12]

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -65 | s | CF₃ | The three fluorine atoms are equivalent and not coupled to any nearby protons, resulting in a single sharp peak. The chemical shift is characteristic for a CF₃ group on an aromatic ring.[6] |

NMR Workflow Diagram

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, as well as structural information derived from its fragmentation pattern.[13]

Experimental Protocol: Mass Spectrometry Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically keeps the molecular ion intact.[14]

Objective: To determine the molecular weight, confirm the elemental formula, and analyze fragmentation patterns.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.

-

-

Instrument Setup:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Calibrate the instrument using a known standard immediately prior to analysis.

-

-

Data Acquisition (Positive ESI Mode):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500). The expected protonated molecule [M+H]⁺ will be the ion of interest.

-

The high-resolution data will allow for the determination of the elemental formula.

-

-

Tandem MS (MS/MS) Acquisition:

-

Select the [M+H]⁺ ion as the precursor ion.

-

Apply collision-induced dissociation (CID) energy to fragment the precursor ion.

-

Acquire the product ion spectrum to observe the fragmentation pattern.

-

Predicted Mass Spectrum Data and Interpretation

The key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of chlorine.

Table 4: Predicted High-Resolution MS Data

| Ion | Calculated m/z | Description |

| [M+H]⁺ (³⁵Cl) | 272.0450 | Protonated molecular ion with the ³⁵Cl isotope. This will be the most abundant peak (M). |

| [M+H]⁺ (³⁷Cl) | 274.0421 | Protonated molecular ion with the ³⁷Cl isotope. This peak (M+2) will have an intensity of approximately 33% relative to the M peak, consistent with the natural abundance of chlorine.[15] |

Fragmentation Analysis:

The quinoline ring is a stable aromatic system. Fragmentation in a tandem MS experiment would likely proceed through the loss of stable neutral molecules or radicals.

-

Loss of CF₃: A potential fragmentation pathway involves the cleavage of the C-CF₃ bond, leading to a fragment ion at m/z ~203.

-

Loss of HCl: Elimination of HCl could result in a fragment at m/z ~235.

-

Loss of HCN: A characteristic fragmentation of quinoline rings is the loss of hydrogen cyanide, which would produce a fragment from the quinoline core.[14]

Mass Spectrometry Workflow Diagram

Caption: Workflow for MS-based structural elucidation.

Conclusion

The structural characterization of this compound is definitively achieved through a coordinated application of NMR spectroscopy and mass spectrometry. ¹H, ¹³C, and ¹⁹F NMR provide a detailed map of the atomic framework, confirming the connectivity and chemical environments of all nuclei. High-resolution mass spectrometry validates the elemental composition through accurate mass measurement and the characteristic chlorine isotopic pattern. Together, these techniques provide a robust, self-validating dataset that confirms the identity and purity of the target compound, enabling its confident use in research and pharmaceutical development.

References

-

Mohammadi MS, Bayat Z, and Mohammadi Nasab E. (2018). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal, 13(2):122. [Link]

-

Pérez-Castaño, E., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(27), 8377-8387. [Link]

-

Devarajegowda, H. C., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o564. [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]

-

Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate. [Link]

-

Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link]

-

SpectraBase. (n.d.). Quinoline, 2-[3-(1,3-cyclopentadien-1-yl)propyl]-. SpectraBase. [Link]

-

Save My Exams. (2023). The M+1 & M+2 Peaks. Save My Exams. [Link]

-

ResearchGate. (2020). Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. ResearchGate. [Link]

-

Science Ready. (2020, October 9). Mass Spectrum: M+2 Peak EXPLAINED & Examples // HSC Chemistry [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). ResearchGate. [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Rusakov, Y. Y., et al. (2020). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Molecules, 25(14), 3192. [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

-

LibreTexts Chemistry. (2021). Organic Compounds Containing Halogen Atoms. LibreTexts. [Link]

-

The Royal Society of Chemistry. (2016). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. The Royal Society of Chemistry. [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. University of Ottawa. [Link]

-

Liu, J., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12756-12764. [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. Oregon State University. [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Oregon State University. [Link]

-

LibreTexts Chemistry. (2021). Mass Spectrometry - Fragmentation Patterns. LibreTexts. [Link]

-

PubChem. (n.d.). 2-Phenylquinoline. PubChem. [Link]

-

ResearchGate. (2002). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. ResearchGate. [Link]

-

UNCW Institutional Repository. (2012). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW. [Link]

Sources

- 1. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

- 13. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. savemyexams.com [savemyexams.com]

spectroscopic analysis of 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline

An In-depth Technical Guide to the Spectroscopic Analysis of 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline

Foreword: A Structural Elucidation Strategy

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. This compound, a molecule of interest as a synthetic building block and a known related compound to the antiretroviral drug Efavirenz, presents a unique analytical challenge.[1][2] Its structure combines a rigid heterocyclic quinoline core with three distinct substituents: a halogen (chloro), an aliphatic ring (cyclopropyl), and a fluorinated alkyl group (trifluoromethyl). Each of these moieties imparts a characteristic signature that can be decoded through a multi-pronged spectroscopic approach.

This guide eschews a simple recitation of data. Instead, it offers a strategic workflow, detailing not just what to measure but why specific analytical choices are made. We will explore how an integrated application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and UV-Visible spectroscopy provides a self-validating system for the comprehensive characterization of this molecule. The molecular formula is C₁₃H₉ClF₃N, with a molecular weight of approximately 271.67 g/mol .[3][4]

The Cornerstone of Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework and probing the electronic environment of magnetically active nuclei like ¹⁹F. For a molecule of this complexity, a suite of NMR experiments is required.

Rationale for Experimental Design

The choice of solvent is the first critical decision. Deuterated chloroform (CDCl₃) is an excellent starting point due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. If solubility is limited, deuterated dimethyl sulfoxide (DMSO-d₆) is a viable alternative, though its viscosity and water-absorbing nature must be considered. All predicted chemical shifts herein are based on a standard CDCl₃ solvent.

The experimental workflow should be sequential, with each experiment building upon the last to solve the structural puzzle.

Caption: A logical workflow for NMR analysis ensures comprehensive structural elucidation.

Proton (¹H) NMR Spectroscopy: Mapping the Periphery

The ¹H NMR spectrum provides the initial blueprint of the molecule's proton environment. We anticipate distinct regions for the aromatic protons of the quinoline ring and the aliphatic protons of the cyclopropyl group.

Expected ¹H NMR Spectral Data (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H5 | ~8.2 - 8.4 | d | ~9.0 | Deshielded by the ring nitrogen and adjacent to the electron-withdrawing chloro group. |

| H7 | ~7.8 - 8.0 | dd | J ≈ 9.0, 2.0 | Coupled to both H5 and H8. |

| H8 | ~7.6 - 7.8 | d | ~2.0 | Meta-coupled to H7. |

| H3 | ~7.5 - 7.7 | s | - | A singlet due to the lack of adjacent protons, deshielded by the CF₃ group. |

| Cyclopropyl-CH | ~2.2 - 2.4 | m | - | The methine proton is deshielded by its proximity to the aromatic ring. |

| Cyclopropyl-CH₂ | ~1.1 - 1.5 | m | - | The four diastereotopic methylene protons will appear as complex multiplets. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in ~0.7 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Utilize a spectrometer operating at a minimum of 400 MHz to ensure adequate signal dispersion.

-

Acquisition Parameters:

-

Pulse Angle: 30-45° to balance signal intensity and relaxation time.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum carefully. Integrate all signals and reference to the TMS peak.

Carbon (¹³C) NMR Spectroscopy: Unveiling the Skeleton

The ¹³C NMR spectrum reveals the carbon framework. Due to the presence of a quaternary carbon attached to the CF₃ group and the overall low symmetry, we expect to see all 13 unique carbon signals.

Expected ¹³C NMR Spectral Data (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled) | Rationale |

|---|---|---|---|

| C2 | ~160 - 165 | s | Attached to nitrogen and the cyclopropyl group. |

| C4 | ~135 - 140 | q (J ≈ 35-40 Hz) | Directly bonded to the strongly electron-withdrawing CF₃ group. |

| CF₃ | ~120 - 125 | q (J ≈ 270-280 Hz) | The trifluoromethyl carbon itself, showing a large C-F coupling. |

| Aromatic C-Cl | ~130 - 135 | s | Carbon directly attached to chlorine. |

| Aromatic C-H | ~120 - 130 | s | Aromatic methine carbons. |

| Quaternary Carbons | ~145 - 150 | s | Bridgehead carbons in the quinoline ring. |

| Cyclopropyl-CH | ~15 - 20 | s | Methine carbon of the cyclopropyl group. |

| Cyclopropyl-CH₂ | ~8 - 12 | s | Methylene carbons of the cyclopropyl group. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. Higher concentrations (20-30 mg) may be beneficial.

-

Instrument Setup: Use the same spectrometer.

-

Acquisition Parameters:

-

Technique: Proton-decoupled (¹³C{¹H}) to produce singlets for all carbons.

-

Pulse Angle: 45°.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 2-5 seconds (longer delay for quaternary carbons).

-

Number of Scans: 1024-4096, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Processing: Apply Fourier transform with 1-2 Hz line broadening. Reference the CDCl₃ solvent peak at δ 77.16 ppm.

Fluorine (¹⁹F) NMR Spectroscopy: The Definitive Signature

¹⁹F NMR is a highly sensitive technique that provides a clean and unambiguous signal for the trifluoromethyl group. This experiment is crucial for confirming the presence of fluorine and for purity analysis, as fluorine chemical shifts are extremely sensitive to the local electronic environment.

Expected ¹⁹F NMR Spectral Data

-

Chemical Shift: A single sharp peak is expected. Based on analogous trifluoromethyl-quinolines, the chemical shift should appear around -61 to -63 ppm (relative to CFCl₃ at 0 ppm).[5]

-

Multiplicity: It will be a singlet in a standard ¹⁹F spectrum. If a proton-coupled spectrum were acquired, it would show long-range coupling to the H3 proton.

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: The same ¹H NMR sample can be used.

-

Instrument Setup: Tune the spectrometer to the ¹⁹F frequency.

-

Acquisition Parameters:

-

Technique: Typically proton-decoupled (¹⁹F{¹H}).

-

Number of Scans: 16-64 is usually sufficient due to the high sensitivity of the ¹⁹F nucleus.

-

Reference: A common practice is to reference indirectly using the spectrometer's lock frequency, or an external standard like CFCl₃ can be used.

-

Mass Spectrometry (MS): Confirming Identity and Integrity

Mass spectrometry provides the exact molecular weight and offers vital structural clues through fragmentation analysis. The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl:³⁷Cl ≈ 3:1), is a key feature to look for.

Rationale for Ionization Technique

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, which contains a basic nitrogen atom that can be readily protonated. This will primarily yield the protonated molecular ion [M+H]⁺. For fragmentation analysis, tandem mass spectrometry (MS/MS) is indispensable.